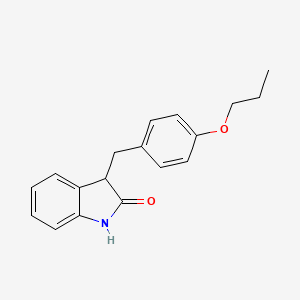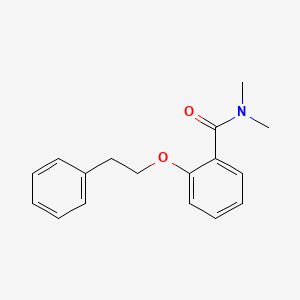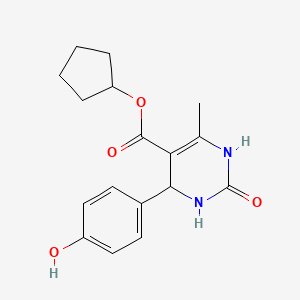![molecular formula C17H21N3O2S B5182438 4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. It is commonly referred to as IB-PES or IBP. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of IB-PES is not fully understood. However, it is believed that IB-PES exerts its anti-cancer properties by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in DNA replication and is essential for the growth and division of cancer cells. IB-PES has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
IB-PES has been found to have a number of biochemical and physiological effects. It has been shown to reduce the expression of various inflammatory cytokines such as TNF-alpha and IL-6. IB-PES has also been shown to increase the expression of various antioxidant enzymes such as superoxide dismutase and catalase. In addition, IB-PES has been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells.
実験室実験の利点と制限
IB-PES has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. IB-PES is also stable under normal laboratory conditions. However, IB-PES has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, IB-PES has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on IB-PES. One area of research is to further investigate its anti-cancer properties. This could involve studying its effects on different types of cancer cells and investigating its mechanism of action in more detail. Another area of research is to investigate its potential as a herbicide or insecticide. This could involve testing its efficacy against different types of pests and weeds. Finally, research could be conducted on its potential as a corrosion inhibitor in different environments and under different conditions.
合成法
The synthesis of IB-PES involves the reaction of 4-isobutylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds via a condensation reaction to form IB-PES. The yield of the reaction is typically around 70-80%.
科学的研究の応用
IB-PES has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, IB-PES has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. IB-PES has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In the field of agriculture, IB-PES has been found to have insecticidal properties. It has been shown to be effective against various insect pests such as aphids, whiteflies, and thrips. IB-PES has also been found to have herbicidal properties and has been shown to inhibit the growth of various weeds.
In the field of materials science, IB-PES has been found to have potential applications as a corrosion inhibitor. It has been shown to inhibit the corrosion of various metals such as steel and aluminum.
特性
IUPAC Name |
4-(2-methylpropyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13(2)12-15-4-6-17(7-5-15)23(21,22)20-19-14(3)16-8-10-18-11-9-16/h4-11,13,20H,12H2,1-3H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRUOTAHMOAKKJ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-methylpropyl)-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]benzenesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)

![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
